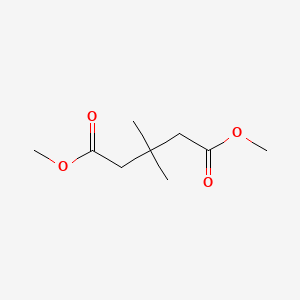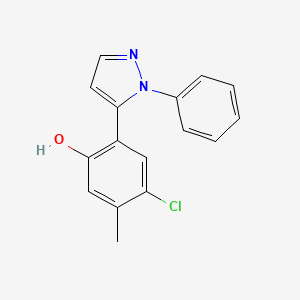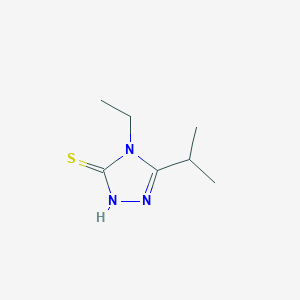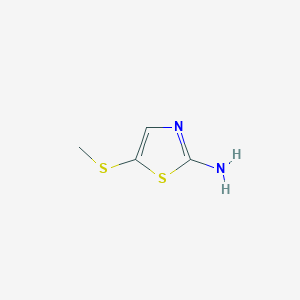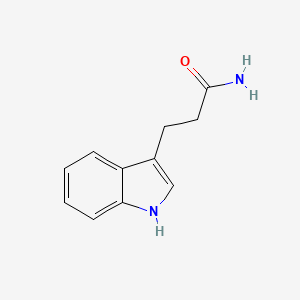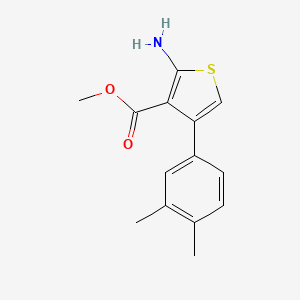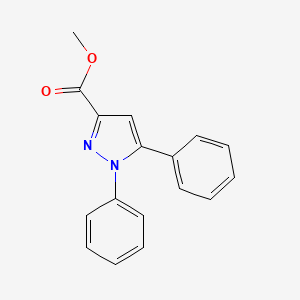
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
Descripción general
Descripción
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate (MDP) is an organic compound with an aromatic ring structure and a pyrazole ring. It is a white, crystalline solid that is soluble in water and various organic solvents. MDP has a variety of applications in the field of scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate Applications
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate is a pyrazole derivative, a class of compounds known for their diverse applications in scientific research due to their unique chemical properties. Below is a detailed analysis of the various scientific research applications of this compound, each discussed under a separate heading.
Synthesis of Pyrazole Derivatives: Pyrazole derivatives are highly valued in organic synthesis due to their versatility. Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate can be used as a starting material or intermediate in the synthesis of various pyrazole derivatives. These derivatives have been extensively studied and documented for their significant importance in research and applications, particularly in medicine and agriculture .
Antiviral Activity: This compound has shown potential in the synthesis of derivatives with antiviral activity. For instance, certain 3-methyl-1,5-diphenyl-1H-pyrazole derivatives have been evaluated for their in vitro antiviral activity and cytotoxicity against herpes simplex virus type-1. These studies suggest that methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate could serve as a precursor for developing new antiviral agents .
Anticancer Potential: Researchers have explored derivatives containing the pyrazole moiety for their anticancer potential. These compounds have been assessed for their ability to inhibit cyclin-dependent kinase-2 (CDK2), a critical enzyme involved in cell cycle regulation. The inhibition of CDK2 is a promising strategy for the development of anticancer therapies, and methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate derivatives could contribute to this field .
Mecanismo De Acción
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological processes, but the exact pathways and downstream effects of this specific compound require further investigation .
Result of Action
Some studies suggest that pyrazole derivatives may have antifungal and antibacterial activities
Propiedades
IUPAC Name |
methyl 1,5-diphenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUCEEQKAOPMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355041 | |
| Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
CAS RN |
70375-79-0 | |
| Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



